N'-{[2-(Benzyloxy)phenyl]methylidene}-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide
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Overview
Description
N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyl ether group, a hydrazide linkage, and a phenolic moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide typically involves a multi-step process:
Formation of the Benzyl Ether: The initial step involves the reaction of 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 2-(benzyloxy)benzaldehyde.
Hydrazone Formation: The 2-(benzyloxy)benzaldehyde is then reacted with 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide under acidic conditions to form the hydrazone linkage. This step often requires a catalyst such as acetic acid and is carried out under reflux conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The phenolic moiety can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazines.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and amines.
Substitution: Substituted benzyl ethers.
Scientific Research Applications
N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and its ability to modulate enzyme activity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and gene expression. The phenolic moiety contributes to its antioxidant activity by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide
- N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide analogs
- Other hydrazone derivatives with similar structural motifs
Uniqueness
N’-[(E)-[2-(benzyloxy)phenyl]methylidene]-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanehydrazide is unique due to its combination of a benzyl ether group, a hydrazone linkage, and a phenolic moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
CAS No. |
4534-36-5 |
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Molecular Formula |
C31H38N2O3 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(2-phenylmethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C31H38N2O3/c1-30(2,3)25-18-23(19-26(29(25)35)31(4,5)6)16-17-28(34)33-32-20-24-14-10-11-15-27(24)36-21-22-12-8-7-9-13-22/h7-15,18-20,35H,16-17,21H2,1-6H3,(H,33,34) |
InChI Key |
MUMYQVVGJGUMLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
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